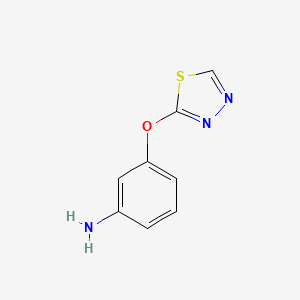
5-(Propane-1-sulfonyl)-pentylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amino group with a sulfonyl chloride . For instance, the synthesis of a related compound, abrocitinib, involved the reaction of a primary amino group with propane-1-sulfonyl chloride .Chemical Reactions Analysis
While specific reactions involving “5-(Propane-1-sulfonyl)-pentylamine” are not documented, sulfonyl fluorides, which are structurally similar, have been used in various chemical reactions. For example, they have been used in the electroreductive hydroxy fluorosulfonylation of alkenes .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-(Propane-1-sulfonyl)-pentylamine and its derivatives are involved in the synthesis and study of various chemical compounds. For instance, they are utilized in the synthesis of zwitterionic salts and corresponding acidic room temperature ionic liquids, which are instrumental for creating functionalized ionic liquids or ionic liquid-polymer (polyelectrolyte) blends (Zhu et al., 2007). Additionally, these compounds are fundamental in the formation of 1H-1,4-diazepines with potential biological activities, synthesized through heterocyclization reactions (Saingar et al., 2011).
Polymer and Material Science
In polymer and material science, such compounds are crucial. Polysulfobetaines, which are polymers carrying highly polar zwitterionic side chains, have antifouling properties, hemocompatibility, and stimulus-responsive behavior. The synthetic approaches for producing sulfobetaine copolymers comprising hydrophobic components have been limited, but modifications using zwitterionic amines like 3-((3-aminopropyl)dimethylammonio)propane-1-sulfonate have opened new pathways (Woodfield et al., 2014).
Luminescent Properties and Structural Topologies
Derivatives of 5-(Propane-1-sulfonyl)-pentylamine are also involved in the creation of metal–organic frameworks with unique structural topologies and luminescent properties. These frameworks have potential applications in various fields, including sensor technology and material science (Liu et al., 2013).
Biomedical Applications
In the realm of biomedical sciences, the synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives showcases the potential antimicrobial, antifungal, and anthelmintic activities of these compounds. Such studies are essential for developing new classes of therapeutic agents (Fadda et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds such as 6-methyl-2 (propane-1-sulfonyl)-2h-thieno [3,2-d] [1,2,3]diazaborinin-1-ol have been found to target 2,4-dienoyl-coa reductase in mitochondria and enoyl- [acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target proteins .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may affect pathways related to energy metabolism and bacterial growth .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, with metabolism and excretion patterns that depend on the specific structure of the compound .
Result of Action
Based on the potential targets, it can be inferred that the compound may alter cellular energy metabolism and potentially inhibit bacterial growth .
Propiedades
IUPAC Name |
5-propylsulfonylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-7-12(10,11)8-5-3-4-6-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUSTKLPXHYFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)
![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)
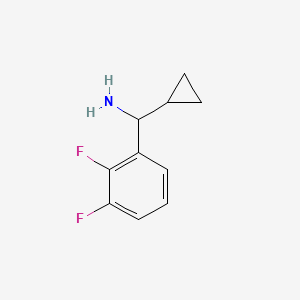
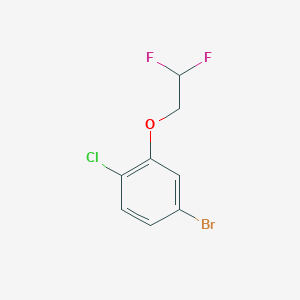



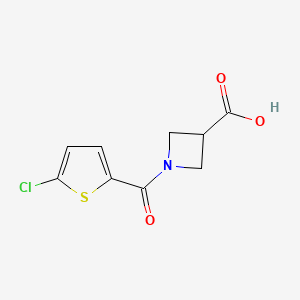
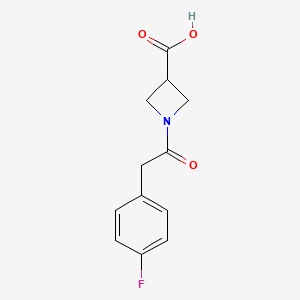
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)

amine](/img/structure/B1399916.png)
